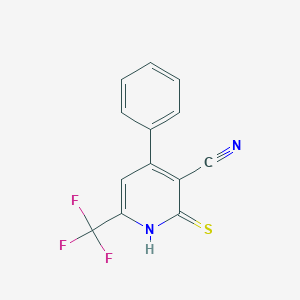

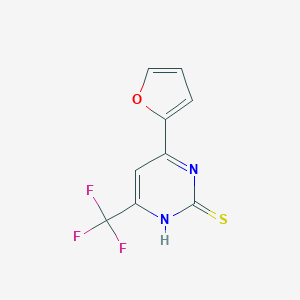

2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the formula C₁₃H₇F₃N₂S . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₃H₇F₃N₂S . This indicates that the compound contains 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The synthetic utility of 2-mercaptonicotinonitriles has been explored for the construction of novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies have supported the preference for S-alkylation over N-alkylation, highlighting its versatility as a building block for complex molecules (Abd El-Fatah et al., 2017).

Material Science Applications

A new nicotinonitrile derivative, specifically 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been synthesized and investigated for its potential as a blue light-emitting material. The study encompassed synthesis, spectroscopic, crystal structure, DFT, and photophysical studies, indicating good absorption and fluorescence properties, alongside a positive solvatochromic effect (Ahipa et al., 2014).

Corrosion Inhibition

Nicotinonitriles have been examined as green corrosion inhibitors for mild steel in hydrochloric acid. The study reported high inhibition efficiency, suggesting these compounds adsorb on the metal surface, obeying the Langmuir adsorption isotherm. Electrochemical impedance spectroscopy analysis revealed an increase in charge transfer resistance due to this adsorption, indicating their potential as cathodic inhibitors (Singh et al., 2016).

Electrochemical Sensors

Mercapto compounds have been utilized for the development of copper(II) modified carbon paste electrodes. These electrodes, based on self-assembled gold nanoparticle modified carbon paste, showed promising results for the potentiometric determination of Cu(II) ions, indicating their applicability in creating sensitive and selective electrochemical sensors (Mashhadizadeh et al., 2008).

Antimicrobial Research

The synthesis and antimicrobial activities of certain pyrido[2,3-d]pyrimidine derivatives, starting from a 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile base, have been reported. These compounds were evaluated for their antibacterial and antifungal properties, demonstrating the potential therapeutic applications of nicotinonitrile derivatives (Behalo, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

4-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2S/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIILEUOUBUAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B463012.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)

![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)

![9-[4-[Benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol](/img/structure/B463085.png)

![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)